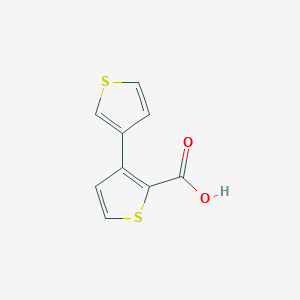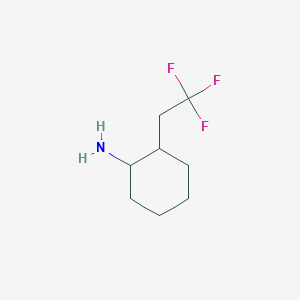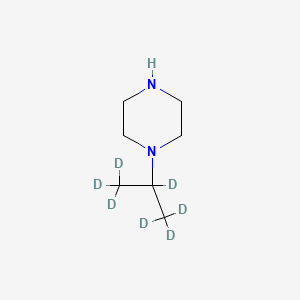
1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metilpropil)-1H-1,2,4-triazol-3-amina es un compuesto orgánico que pertenece a la clase de triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Metilpropil)-1H-1,2,4-triazol-3-amina típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de 2-metilpropilamina con derivados de hidracina, seguida de ciclización en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen temperaturas moderadas y el uso de solventes como etanol o metanol para facilitar la reacción.
Métodos de producción industrial
A escala industrial, la producción de 1-(2-Metilpropil)-1H-1,2,4-triazol-3-amina puede involucrar procesos de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metilpropil)-1H-1,2,4-triazol-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o derivados hidroxílicos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de amina con grupos funcionales alterados.
Sustitución: El anillo de triazol puede sufrir reacciones de sustitución, donde uno o más átomos de hidrógeno son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los agentes halogenantes como el bromo o el cloro pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
1-(2-Metilpropil)-1H-1,2,4-triazol-3-amina tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial como un compuesto bioactivo con propiedades antimicrobianas o antifúngicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo como un agente antifúngico o antiviral.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metilpropil)-1H-1,2,4-triazol-3-amina involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición del crecimiento microbiano o la modulación de las vías metabólicas. Las vías exactas involucradas dependen de la aplicación específica y el organismo objetivo.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Metilpropil)-1H-1,2,3-triazol: Estructura similar pero con una disposición diferente de los átomos de nitrógeno en el anillo de triazol.
1-(2-Metilpropil)-1H-1,2,4-triazol: Otro isómero con un patrón de sustitución diferente.
2-Metilpropil-1H-1,2,4-triazol: Carece del grupo amina, lo que da como resultado diferentes propiedades químicas.
Unicidad
1-(2-Metilpropil)-1H-1,2,4-triazol-3-amina es única debido a la presencia del grupo amina, lo que aumenta su reactividad y su potencial para formar enlaces de hidrógeno. Esto lo convierte en un compuesto valioso para diversas aplicaciones, incluido el desarrollo de fármacos y la ciencia de los materiales.
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9) |
Clave InChI |
JVJWZMWBXPLBOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)








![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)


